3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
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Overview
Description
3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a methylpropan-2-yl group, and a sulfonic acid group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Alkylation: The next step is the alkylation of the fluorophenyl intermediate with 2-methylpropan-2-yl halide under basic conditions to form the desired alkylated product.
Amination: The alkylated product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Sulfonation: Finally, the amino compound undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification: Employing purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonic acid derivatives.
Scientific Research Applications
3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar structure but lacks the fluorophenyl and methylpropan-2-yl groups.
Homotaurine: Contains a similar sulfonic acid group but differs in the side chain structure.
Tramiprosate: Another sulfonic acid derivative with different substituents.
Uniqueness
3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is unique due to the presence of the fluorophenyl group, which can enhance its chemical reactivity and biological activity. The combination of the fluorophenyl and sulfonic acid groups provides a distinct profile compared to other similar compounds.
Properties
CAS No. |
819864-86-3 |
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Molecular Formula |
C13H20FNO3S |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
3-[[1-(3-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H20FNO3S/c1-13(2,15-7-4-8-19(16,17)18)10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H,16,17,18) |
InChI Key |
WEJOHANJPLVLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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